molecular formula C9H13N B13624074 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Cat. No.: B13624074
M. Wt: 135.21 g/mol
InChI Key: LXAOOFXCXWRONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane (CAS 2731009-45-1) is a high-value spirocyclic chemical building block of significant interest in modern drug discovery and medicinal chemistry. Its molecular framework incorporates a rigid 1-azaspiro[3.3]heptane scaffold, which has been identified as a superior bioisostere for the piperidine ring, a common motif in pharmaceuticals . This bioisosteric replacement can dramatically improve the physicochemical properties of lead compounds, such as reducing basicity and lipophilicity, while enhancing metabolic stability and conformational rigidity, ultimately leading to more favorable drug-like profiles . The key structural feature of this reagent is the propynyl (prop-2-yn-1-yl) side chain, which provides a versatile chemical handle for further synthetic elaboration via metal-catalyzed coupling reactions, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This makes the compound exceptionally useful for the efficient synthesis of complex molecular libraries, bioconjugation, and the development of chemical probes. As a spirocyclic amine, it serves as a critical intermediate in the synthesis of more complex molecules for pharmaceutical research. Researchers can leverage this compound to develop novel therapeutic agents, and its application is particularly relevant in creating patent-free analogues of existing drugs, as demonstrated by the successful incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic bupivacaine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-prop-2-ynyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2

InChI Key

LXAOOFXCXWRONC-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CNC12CCC2

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis of the Azaspiro Core

A common synthetic route to 1-azaspiro[3.3]heptane derivatives involves a cycloaddition or cyclization reaction to form the spirocyclic β-lactam intermediate, followed by reduction to the azaspiro compound:

This method was validated for producing bioisosteres of piperidine, with the azaspiro core incorporated into drug analogues.

Multi-Step Synthesis Example

A representative synthetic sequence from literature includes:

Step Reaction Details Yield (%) Notes
1 Alkylation of 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate with 3-bromoprop-1-yne in DMF with K2CO3 at 50 °C 97.3 Formation of propargylated piperazine derivative
2 Cyclization to form azaspiro core (via β-lactam intermediate) Variable Thermal [2+2] cycloaddition with isocyanates, followed by reduction
3 Deprotection and purification Variable Column chromatography or preparative HPLC to isolate final product

Asymmetric Synthesis and Stereochemical Control

Recent advances have demonstrated highly diastereoselective and enantioselective syntheses of 1-substituted 2-azaspiro[3.3]heptanes, which are closely related compounds:

  • Addition of ethyl cyclobutanecarboxylate anions to imines derived from Davis–Ellman auxiliaries.
  • This three-step procedure yields enantiomerically pure azaspiro compounds with diastereomeric ratios up to 98:2 and yields up to 90%.

While this method focuses on 2-azaspiro[3.3]heptanes, the principles can be adapted for 1-substituted analogues including the prop-2-yn-1-yl derivative.

Synthesis of Hydrochloride Salt Form

The hydrochloride salt of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is prepared by:

  • Synthesizing the free base as described.
  • Treating the free base with hydrochloric acid to form the hydrochloride salt.
  • The salt form exhibits improved solubility and stability, advantageous for chemical and biological studies.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Thermal [2+2] cycloaddition + reduction Endocyclic alkene, chlorosulfonyl isocyanate, alane Thermal cycloaddition, then reduction Moderate to high Produces azaspiro core
Alkylation with 3-bromoprop-1-yne 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate, K2CO3, DMF 20–50 °C, 1 hr Up to 97.3% Efficient propargyl introduction
Asymmetric addition to Davis–Ellman imines Ethyl cyclobutanecarboxylate anions Multi-step, mild conditions Up to 90% High stereoselectivity
Hydrochloride salt formation Free base + HCl Acid-base reaction Quantitative Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The propargyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex ring structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Propargyl bromide, sodium hydroxide, and phase-transfer catalysts.

    Cycloaddition: Various dienes and dienophiles under thermal or catalytic conditions.

    Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield complex polycyclic structures, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

1-Azaspiro[3.3]heptane (Unsubstituted Core)

  • Key Features : Validated as a piperidine bioisostere with reduced lipophilicity (clogP reduction by ~0.5 units compared to piperidine) .
  • Applications : Incorporated into Bupivacaine analogs, retaining anesthetic activity while circumventing patent restrictions .
  • Advantages : Improved physicochemical properties (e.g., lower logP) and conformational rigidity enhance target engagement and solubility.

2-Oxa-6-azaspiro[3.3]heptane (AZD1979)

  • Key Features : Oxygen substitution at position 2 reduces lipophilicity (clogP = 3.1) while maintaining CNS permeability (P-gp efflux ratio < 2) .
  • Applications : Advanced to clinical trials as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist for obesity treatment .
  • Comparison : The oxa-substitution enhances polarity, whereas the propynyl group in 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane increases hydrophobicity (predicted clogP ≈ 2.8–3.2).

2,6-Diazaspiro[3.3]heptanes

  • Applications : Explored as building blocks for kinase inhibitors (e.g., DYRK inhibitors) .
  • Comparison: The diaza core offers broader interaction capabilities but may introduce synthetic complexity compared to mono-aza systems.

3-(Methoxymethyl)-1-azaspiro[3.3]heptane

  • Key Features : Methoxymethyl substituent increases polarity (predicted CCS = 134.0 Ų for [M+H]+ vs. ~130–135 Ų for propynyl analog) .
  • Applications: Not yet validated biologically but structurally optimized for solubility.

Physicochemical and Pharmacokinetic Properties

Compound clogP PSA (Ų) Predicted CCS (Ų) [M+H]+ Key Substituent Effect
This compound ~3.0 12.5 ~133 Alkyne: ↑ hydrophobicity, ↑ reactivity
1-Azaspiro[3.3]heptane 1.2 12.0 ~128 Unsubstituted: Minimal polarity
AZD1979 (2-oxa-6-azaspiro) 3.1 45.7 ~135 Oxa-substitution: ↑ polarity
2,6-Diazaspiro[3.3]heptane 2.1 38.2 ~130 Diaza core: ↑ H-bonding

PSA = Polar Surface Area; CCS = Collision Cross Section

Challenges and Opportunities

  • Propynyl Group Limitations: Potential metabolic instability due to alkyne reactivity; may require prodrug strategies .
  • Opportunities : The spiro core’s rigidity and the propynyl group’s modularity position this compound as a versatile scaffold for targeted covalent inhibitors or PET tracers.

Biological Activity

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, a compound with the molecular formula C9H13N, has garnered attention in medicinal chemistry due to its structural similarity to piperidine and its potential as a bioisostere. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Structural Characteristics

The compound features a unique spirocyclic structure that contributes to its biological properties. The key structural attributes include:

  • Molecular Formula : C9H13N
  • SMILES Notation : C#CCC1CNC12CCC2
  • InChI Key : LXAOOFXCXWRONC-UHFFFAOYSA-N

Synthesis and Derivatives

Recent studies have demonstrated various synthetic pathways for creating 1-azaspiro[3.3]heptanes, highlighting their utility in drug design. For instance, a significant synthesis method involves the thermal [2+2] cycloaddition of endocyclic alkenes with isocyanates, leading to the formation of β-lactams that can be reduced to yield the desired azaspiro compounds .

Biological Activity

The biological activity of this compound has been primarily evaluated in comparison to piperidine derivatives. Key findings include:

Pharmacological Properties

  • Anesthetic Activity : Incorporating the azaspiro structure into anesthetic drugs like bupivacaine has resulted in analogues that maintain high efficacy while being patent-free, suggesting a favorable pharmacological profile .
  • Antiviral Potential : Research indicates that compounds with similar structures exhibit antiviral activities in human primary monocyte-derived dendritic cells (MDDCs), showcasing their potential against viral infections such as dengue .

Case Studies

Several case studies have been documented regarding the use of 1-azaspiro[3.3]heptane derivatives in drug discovery:

  • Study on Piperidine Substitutes : A comparative analysis revealed that azaspiro compounds displayed improved pharmacokinetic properties compared to traditional amine analogues. This suggests a promising avenue for developing new therapeutic agents .
CompoundActivityReference
Bupivacaine analogueHigh anesthetic activity
Azaspiro derivativeAntiviral efficacy in MDDCs

Challenges and Future Directions

Despite the promising biological activities associated with this compound, challenges remain in terms of synthesis scalability and the exploration of its full therapeutic potential. The limited availability of literature on this specific compound necessitates further research into its biological mechanisms and broader applications.

Q & A

Q. What are the key synthetic routes for 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, and how do they compare in efficiency?

The primary synthesis route involves starting with cyclobutanone, followed by a Wittig reaction to generate an alkene intermediate. This undergoes a [2+2] cycloaddition with Graf's isocyanate to form a lactam, which is subsequently reduced to yield the spirocyclic amine. This method, developed by Carreira’s group, is notable for scalability (gram-scale) and high overall yield (~45% over four steps) . Alternative routes, such as functionalizing preformed azaspiro scaffolds via alkyne coupling (e.g., Sonogashira reactions), may introduce regiochemical challenges but offer modularity for derivatization .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound?

1^1H and 13^13C NMR at 400–500 MHz are critical for confirming regiochemistry and stereochemistry. Key diagnostic signals include:

  • Spirocyclic protons : Distinct splitting patterns due to restricted rotation (δ 3.2–3.8 ppm).
  • Propargyl group : A triplet for the terminal alkyne proton (δ ~2.1 ppm) and a singlet for the sp1^1-hybridized carbon (δ ~70 ppm in 13^13C NMR). Deuterated solvents (e.g., CDCl3_3) and internal referencing (TMS) ensure accuracy, while 2D techniques (COSY, HSQC) resolve overlapping signals .

Q. What role does this compound serve in drug discovery as a piperidine isostere?

The 1-azaspiro[3.3]heptane core mimics piperidine’s geometry while reducing basicity and improving metabolic stability. This substitution enhances blood-brain barrier penetration in CNS-targeted therapies and minimizes off-target interactions with monoamine oxidases. Computational modeling shows a 20–30% reduction in polar surface area compared to piperidine, correlating with improved logP values .

Advanced Research Questions

Q. How can stereochemical challenges in derivatizing this compound be addressed?

Asymmetric synthesis strategies, such as chiral auxiliary-mediated cyclization or enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts), can control spirocyclic stereocenters. For propargyl modifications, copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with chiral ligands ensures regioselectivity. Racemic mixtures may be resolved via diastereomeric salt formation using tartaric acid derivatives .

Q. What experimental and computational methods resolve contradictions in structure-activity relationship (SAR) studies?

Discrepancies in SAR often arise from unaccounted variables like solvent polarity or counterion effects. To mitigate:

  • Experimental : Use standardized assay conditions (e.g., fixed buffer pH, consistent cell lines) and orthogonal binding assays (SPR, ITC).
  • Computational : Density functional theory (DFT) identifies electronic effects of substituents, while molecular dynamics simulations model conformational flexibility in target binding pockets .

Q. How can reaction conditions be optimized to minimize byproducts during spirocycle functionalization?

Key parameters include:

  • Temperature : Lower temps (~0°C) reduce propargyl group isomerization.
  • Catalyst loading : Pd(PPh3_3)4_4 (5 mol%) optimizes cross-coupling efficiency while avoiding β-hydride elimination.
  • Solvent polarity : Tetrahydrofuran (THF) stabilizes intermediates better than DMF. Reaction progress is monitored via HPLC-MS to detect early-stage byproducts (e.g., dimerization products) .

Q. What strategies stabilize this compound against oxidative degradation during storage?

  • Inert atmosphere : Store under argon with molecular sieves to prevent moisture uptake.
  • Low-temperature crystallization : Recrystallize from ethyl acetate/hexane at −20°C to remove reactive impurities.
  • Protective groups : Temporarily mask the alkyne as a trimethylsilyl derivative, which is cleaved post-synthesis .

Methodological Considerations

  • Data Contradiction Analysis : Compare NMR shifts across solvent systems (CDCl3_3 vs. DMSO-d6_6) to identify solvent-induced conformational changes. Discrepancies in biological activity may require re-evaluating assay endpoints (e.g., IC50_{50} vs. Kd_d) .
  • Experimental Design : For SAR studies, employ a fractional factorial design to test substituent effects (e.g., meta vs. para positions) while controlling for steric and electronic variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.